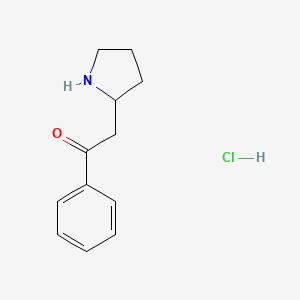

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride

Description

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride (CAS 174875-31-1) is a synthetic cathinone derivative characterized by a phenyl group, a pyrrolidine ring substituted at position 2, and a ketone functional group. Its molecular formula is C₁₂H₁₆ClNO, with a molecular weight of 225.72 g/mol . The hydrochloride salt enhances its solubility in polar solvents, such as ethanol and DMSO, and stabilizes the compound for storage .

Properties

IUPAC Name |

1-phenyl-2-pyrrolidin-2-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c14-12(9-11-7-4-8-13-11)10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWQJADTDGGFLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride typically involves the reaction of phenylacetic acid with pyrrolidine under specific conditions. One common method includes:

Synthetic Route: The reaction of phenylacetic acid with pyrrolidine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the intermediate 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one.

Reaction Conditions: The intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production: Industrially, this compound can be produced in bulk using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring, leading to various substituted derivatives.

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., halides, amines).

Major Products: The major products formed include alcohols, carboxylic acids, and substituted derivatives depending on the reaction conditions.

Scientific Research Applications

Chemistry

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride serves as a vital building block in organic synthesis. It is utilized for:

- Preparation of Complex Molecules : The compound can be used to synthesize more complex organic compounds through various chemical reactions such as oxidation, reduction, and substitution .

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Carboxylic acids and other derivatives |

| Reduction | 1-Phenyl-2-(pyrrolidin-2-yl)ethanol |

| Substitution | Various substituted phenyl derivatives |

Biology

In biological research, the compound is studied for its potential effects on neurotransmitter systems:

- Neurotransmitter Uptake Inhibition : It has been shown to inhibit the reuptake of dopamine and norepinephrine, which may have implications for mood regulation and cognitive functions.

| Biological Activity | Mechanism |

|---|---|

| Dopamine Uptake Inhibition | Increases synaptic levels of dopamine |

| Norepinephrine Uptake Inhibition | Enhances norepinephrine activity in the brain |

Medicine

The therapeutic potential of this compound is under investigation:

- Neurological Disorders : Research is ongoing to evaluate its effectiveness in treating conditions related to neurotransmitter dysregulation, such as depression and ADHD .

| Condition Targeted | Potential Mechanism |

|---|---|

| Depression | Modulation of dopamine levels |

| ADHD | Enhancement of norepinephrine activity |

Industry

In industrial applications, this compound is utilized in:

- Production of Fine Chemicals : It acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new drugs .

Case Studies

Several case studies illustrate the applications of this compound:

-

Study on Neurotransmitter Interaction :

- Researchers investigated the interaction between this compound and dopamine transporters, demonstrating significant inhibition comparable to known psychostimulants like cocaine.

-

Synthesis Optimization :

- A study focused on optimizing synthetic routes for producing this compound using continuous flow reactors, enhancing yield and purity while reducing synthesis time.

-

Therapeutic Investigations :

- Clinical trials are exploring its efficacy in managing symptoms of ADHD by assessing changes in neurotransmitter levels post-administration.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, affecting neuronal activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations :

- Substituent Position : Pyrrolidine substitution at position 2 (target compound) versus position 1 (α-PVP) may influence stereochemistry and receptor interactions .

- Aromatic Modifications : The diphenyl substitution in the analog (CAS 27590-61-0) increases molecular weight and aromatic interactions, possibly enhancing receptor binding .

Monoamine Reuptake Inhibition

Pyrovalerone analogs, including α-PVP, are well-documented as potent inhibitors of dopamine and norepinephrine transporters (DAT, NET) . The target compound’s pyrrolidine moiety and ketone group suggest a similar mechanism, though its shorter backbone may reduce potency compared to α-PVP .

Metabolic Stability

Fluorine and methyl substitutions in MFPVP (CAS 27590-61-0) improve metabolic stability by blocking oxidative degradation pathways, a feature absent in the target compound .

Biological Activity

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride, also known as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its antibacterial properties, enzyme inhibition, and related case studies, presenting a comprehensive overview supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

This compound features a phenyl ring attached to a pyrrolidine moiety, which is crucial for its biological activity. The hydrochloride form enhances its solubility and stability in aqueous solutions.

Antibacterial Activity

Research indicates that compounds with pyrrolidine structures often exhibit significant antibacterial properties. In vitro studies have demonstrated that various pyrrolidine derivatives can inhibit the growth of multiple bacterial strains, including Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

Table 1 summarizes the MIC values of this compound against selected bacterial strains:

| Bacterial Strain | MIC (mg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.0048 | |

| Escherichia coli | 0.0195 | |

| Bacillus mycoides | 0.0048 | |

| Candida albicans | 0.039 |

These results indicate potent antibacterial effects, particularly against S. aureus and E. coli, with complete bacterial death observed within a short incubation period.

The antibacterial activity of pyrrolidine derivatives like this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key bacterial enzymes such as DNA gyrase and topoisomerases, which are critical for DNA replication and repair.

- Cell Membrane Disruption : It may also compromise bacterial cell membranes, leading to increased permeability and cell lysis.

Case Studies

Several studies have explored the biological activity of related compounds:

Study on Pyrrolidine Derivatives

A study evaluated various pyrrolidine derivatives for their antibacterial properties. Results indicated that modifications on the phenyl ring significantly influenced antibacterial potency, with certain substitutions enhancing activity against E. coli and S. aureus .

Dual Inhibitors Research

Another study focused on dual inhibitors targeting bacterial topoisomerases, where compounds similar to this compound showed low nanomolar IC50 values against both GyrB and ParE enzymes in E. coli. This suggests that such compounds could serve as effective broad-spectrum antibiotics .

Q & A

Q. What are the recommended methods for synthesizing 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride in a laboratory setting?

A nucleophilic substitution reaction is a common approach for synthesizing similar ketamine derivatives. The amino group of pyrrolidine can attack the carbonyl carbon of phenylacetone derivatives, followed by protonation to form the hydrochloride salt. Reaction optimization may involve adjusting solvent polarity (e.g., ethanol or dichloromethane) and temperature to enhance yield. Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical to track intermediate formation .

Q. How should researchers handle and store this compound to ensure safety and stability?

Referencing safety data sheets (SDS), the compound should be stored in a cool, dry environment (<25°C) in tightly sealed containers to prevent hydrolysis. Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory during handling. Inhalation exposure should be minimized using fume hoods, and spills must be neutralized with inert absorbents (e.g., vermiculite) .

Q. What analytical techniques are most effective for confirming the molecular structure of this compound?

X-ray crystallography using programs like SHELX (for refinement) and ORTEP-III (for visualization) provides definitive structural confirmation . Complementary techniques include nuclear magnetic resonance (NMR) for proton/carbon environments and mass spectrometry (MS) for molecular weight validation. For conformational analysis of the pyrrolidine ring, Cremer-Pople puckering parameters can quantify non-planar distortions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data obtained for this compound?

Discrepancies may arise from twinning, disorder, or incorrect space group assignment. Using SHELXL’s refinement tools, researchers should validate the Flack parameter to assess enantiopurity and check for pseudosymmetry. If intensity data shows inconsistencies, reprocessing raw diffraction data with alternative scaling algorithms (e.g., in XDS or HKL-2000) may resolve outliers .

Q. What are the key considerations for optimizing reaction yields during synthesis under varying pH conditions?

The reaction’s pH directly influences the nucleophilicity of the pyrrolidine amine. In acidic conditions (pH <5), protonation reduces nucleophilic attack efficiency, while alkaline conditions (pH >9) may destabilize intermediates. A buffered system (pH 7–8) using triethylamine or sodium bicarbonate can balance reactivity and stability. Kinetic studies via in situ infrared (IR) spectroscopy help identify optimal reaction windows .

Q. How does the puckering conformation of the pyrrolidine ring influence physicochemical properties?

The pyrrolidine ring’s puckering (e.g., envelope or twist conformations) affects dipole moments and hydrogen-bonding capacity. Using Cremer-Pople parameters (amplitude , phase ), researchers can correlate puckering with solubility and melting points. For instance, a flattened ring may increase hydrophobicity, altering partition coefficients (logP) .

Q. What experimental strategies validate purity in the absence of commercial reference standards?

Combine orthogonal methods:

- HPLC-DAD/MS : Detect impurities at trace levels (<0.1%) using gradient elution.

- Elemental analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values.

- Thermogravimetric analysis (TGA) : Assess hygroscopicity and decomposition thresholds. Cross-validate results with synthetic intermediates’ spectral data to rule out byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.